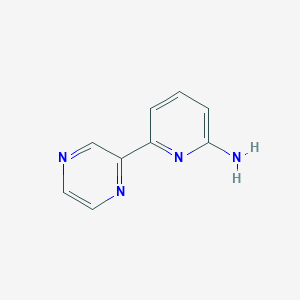

6-(2-pyrazinyl)-2-Pyridinamine

Description

Structure

3D Structure

Properties

CAS No. |

827589-29-7 |

|---|---|

Molecular Formula |

C9H8N4 |

Molecular Weight |

172.19 g/mol |

IUPAC Name |

6-pyrazin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C9H8N4/c10-9-3-1-2-7(13-9)8-6-11-4-5-12-8/h1-6H,(H2,10,13) |

InChI Key |

VCBPGBKCVMLHHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=NC=CN=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For 6-(2-pyrazinyl)-2-pyridinamine, with a chemical formula of C₉H₈N₄, the expected exact mass can be calculated. An experimental HRMS analysis, likely using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to find a prominent ion corresponding to the protonated molecule, [M+H]⁺. The measured m/z value for this ion would then be compared to the calculated exact mass to confirm the elemental composition.

Table 1: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed m/z |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

| [2M+H]⁺ | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of NMR experiments would be necessary to characterize the proton and carbon environments, as well as the connectivity and spatial relationships within the this compound molecule.

¹H NMR for Proton Chemical Environment Analysis

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and pyrazine (B50134) rings, as well as a signal for the amine (-NH₂) protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents. The coupling patterns (multiplicity) would reveal the adjacency of protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H3 | Data not available | Data not available | Data not available |

| Pyridine-H4 | Data not available | Data not available | Data not available |

| Pyridine-H5 | Data not available | Data not available | Data not available |

| Pyrazine-H3' | Data not available | Data not available | Data not available |

| Pyrazine-H5' | Data not available | Data not available | Data not available |

| Pyrazine-H6' | Data not available | Data not available | Data not available |

| NH₂ | Data not available | Data not available | Data not available |

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, attached to nitrogen).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C2 | Data not available |

| Pyridine-C3 | Data not available |

| Pyridine-C4 | Data not available |

| Pyridine-C5 | Data not available |

| Pyridine-C6 | Data not available |

| Pyrazine-C2' | Data not available |

| Pyrazine-C3' | Data not available |

| Pyrazine-C5' | Data not available |

| Pyrazine-C6' | Data not available |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the pyridine and pyrazine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the pyridine and pyrazine rings.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the four nitrogen atoms in this compound. The chemical shifts would differentiate the pyridine nitrogen, the pyrazine nitrogens, and the exocyclic amine nitrogen.

Table 4: Predicted ¹⁵N NMR Data for this compound

| Nitrogen | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-N1 | Data not available |

| Pyrazine-N1' | Data not available |

| Pyrazine-N4' | Data not available |

| NH₂ | Data not available |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic systems.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aromatic C=C and C=N Stretch | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic heterocyclic molecules like this compound, the most common transitions observed are π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically characterized by high molar absorptivity (ε) and are common in compounds with conjugated π systems, such as the pyrazinyl and pyridinyl rings in the target molecule. The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to an antibonding π* orbital. These transitions are generally of lower energy and have a lower molar absorptivity compared to π → π* transitions.

In pyrazine and its derivatives, absorption bands in the UV region are well-documented. Pyrazine itself exhibits a weak n → π* transition at longer wavelengths (around 320-330 nm) and a more intense π → π* transition at shorter wavelengths (around 260 nm). Similarly, pyridine and its derivatives show characteristic UV absorptions. The presence of the amino group on the pyridine ring in this compound is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima due to the donation of the nitrogen lone pair into the aromatic π system.

The solvent environment can also influence the electronic transitions. In polar solvents, n → π* transitions typically undergo a hypsochromic (blue) shift because the polar solvent molecules can hydrogen bond with the non-bonding electrons, lowering their energy and thus increasing the energy required for the transition. Conversely, π → π* transitions often experience a bathochromic shift in polar solvents.

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent Effects |

|---|---|---|---|

| π → π | ~250-280 | High | Bathochromic shift in polar solvents |

| n → π | ~310-340 | Low | Hypsochromic shift in polar solvents |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the structures of closely related molecules can provide valuable predictive information.

For instance, the crystal structure of N-(6-Bromopyridin-2-yl)pyridin-2-amine reveals a dihedral angle between the two pyridine rings, indicating that the molecule is not perfectly planar. In the solid state, molecules of this compound are linked by N—H···N hydrogen bonds, forming chains. Similarly, the crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide shows a significant dihedral angle between the pyridine and pyrazine rings.

Based on these related structures, it can be anticipated that this compound will also exhibit a non-planar conformation, with a notable dihedral angle between the pyrazinyl and pyridinyl rings. The presence of the amino group and the nitrogen atoms in the aromatic rings makes the molecule a prime candidate for forming intermolecular hydrogen bonds, likely of the N—H···N type, which would play a crucial role in the crystal packing.

The expected crystallographic parameters for this compound, based on analogous compounds, are presented below. It is important to note that these are predictive values and would require experimental verification.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Key Intermolecular Interactions | N—H···N hydrogen bonding |

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. Each crystalline form will produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at different 2θ angles.

While no experimental PXRD pattern for this compound is available, it is a valuable tool for quality control in synthesis, ensuring the purity of the desired crystalline phase. If different synthetic routes or crystallization conditions were to yield different polymorphs of this compound, PXRD would be the primary method for their identification and characterization. Each polymorph could exhibit distinct physical properties, such as solubility and melting point, making the study of polymorphism crucial for material applications.

A hypothetical PXRD pattern for a crystalline phase of this compound would consist of a series of peaks, with their positions and intensities being dependent on the unit cell dimensions and the arrangement of atoms within the crystal lattice.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic characteristics of 6-(2-pyrazinyl)-2-Pyridinamine. These methods, rooted in the principles of quantum mechanics, allow for a detailed exploration of molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netmostwiedzy.plresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying systems like this compound. DFT calculations can optimize the molecular geometry to its lowest energy state, providing insights into bond lengths, bond angles, and dihedral angles. These studies are instrumental in determining the most stable conformation of the molecule. Theoretical studies on related pyridine (B92270) and pyrazine (B50134) derivatives have successfully employed DFT methods, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), to predict their electronic and structural properties. researchgate.netresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org A smaller HOMO-LUMO gap suggests higher reactivity. For aromatic compounds containing pyrazine and pyridine rings, the HOMO is typically a π-orbital distributed across the ring system, while the LUMO is a π*-orbital. The analysis of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Illustrative Data Table for FMO Analysis

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. proteopedia.orgnih.gov It is plotted on the van der Waals surface of the molecule, with different colors representing varying electrostatic potentials. researchgate.netnih.gov Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. researchgate.netnih.gov For this compound, the nitrogen atoms of the pyrazine and pyridine rings, as well as the amino group, are expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential (electron-poor).

Illustrative Data Table for NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(Pyrazine) | π*(C-C) (Pyridine) | - |

| LP(1) N(Pyridine) | π*(C-C) (Pyrazine) | - |

| LP(1) N(Amino) | π*(C-N) (Pyridine) | - |

Note: This table illustrates the type of interactions and stabilization energies that would be calculated through NBO analysis. Specific values require dedicated computational studies.

Ab initio calculations are quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate the results of less computationally expensive methods. For molecules like pyrazine, advanced methods such as the extended multi-state complete active space second-order perturbation method (XMS-CASPT2) have been used to accurately describe their excited states. uit.no

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a molecule over time. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable rotamers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, as its flexibility can play a crucial role in binding. Studies on similar pyridin-2-amine derivatives have utilized MD simulations to understand their interactions with protein targets. nih.gov

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Pyrazine |

Conformational Preferences and Torsional Barriers

Studies on structurally related molecules, such as 2,2'-bipyridine (B1663995) and 2-phenylpyridine, have been performed using various computational levels of theory, including HF, B3LYP, BPW91, and MP2, to determine these rotational barriers researchgate.net. For this compound, the torsional barrier is influenced by steric hindrance between hydrogen atoms on adjacent rings and potential weak intramolecular interactions. The lowest energy conformation is typically a non-planar or "twisted" arrangement, which minimizes steric repulsion. The presence of the amino group and the nitrogen atoms in both rings can lead to the formation of weak intramolecular hydrogen bonds that further stabilize certain conformations nih.govresearchgate.net.

Table 1: Hypothetical Calculated Torsional Barriers for this compound This table is illustrative, based on typical values for similar heteroaromatic systems.

| Computational Method | Basis Set | Dihedral Angle (°) (Planar Conformation) | Torsional Barrier (kcal/mol) | Dihedral Angle (°) (Energy Minimum) |

|---|---|---|---|---|

| B3LYP | 6-31G(d) | 0 | 4.5 | 35 |

| MP2 | cc-pVDZ | 0 | 5.2 | 38 |

Intra- and Intermolecular Interactions

The specific arrangement of nitrogen and hydrogen atoms in this compound allows for a variety of non-covalent interactions that govern its physical properties and its interactions with other molecules.

Intramolecular Interactions: Within a single molecule, weak hydrogen bonds can occur. For instance, a hydrogen atom from the amino group (-NH2) can interact with the adjacent nitrogen atom of the pyrazine ring, influencing the molecule's preferred conformation nih.govresearchgate.net.

Intermolecular Interactions: When multiple molecules of this compound are present, they can interact in several ways:

Hydrogen Bonding: The amino group is a classic hydrogen bond donor, while the nitrogen atoms in both the pyridine and pyrazine rings act as hydrogen bond acceptors figshare.com. These interactions can lead to the formation of dimers or larger supramolecular assemblies nih.govresearchgate.net.

π-π Stacking: The electron-rich aromatic systems of the pyrazine and pyridine rings can stack on top of each other, an interaction that is crucial for the organization of molecules in the solid state nih.gov.

Weak Hydrogen Bonds: The hydrogen atoms attached to the carbon atoms of the aromatic rings can also act as weak hydrogen bond donors figshare.com.

Table 2: Summary of Potential Non-Covalent Interactions

| Interaction Type | Donor Group | Acceptor Group | Strength |

|---|---|---|---|

| Intermolecular H-Bond | Amino (-NH₂) | Pyridine N, Pyrazine N | Strong |

| Intramolecular H-Bond | Amino (-NH₂) | Pyrazine N | Weak |

| π-π Stacking | Pyridine/Pyrazine Ring | Pyridine/Pyrazine Ring | Moderate |

Computational Reaction Mechanism Elucidation

Computational chemistry provides a virtual window into the step-by-step process of chemical reactions. For compounds like this compound, these methods can elucidate how the molecule is formed or how it might react with other substances. A detailed study on the formation of pyrazinyl and pyridinyl bis-azomethines using DFT illustrates this process well nih.govnih.gov. The reaction involves steps like nucleophilic addition and dehydration, and computations can reveal the most likely sequence of these events nih.govnih.gov.

Transition State Identification and Reaction Coordinate Mapping

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the precise geometry and energy of the TS is a primary goal of computational reaction mechanism studies. By mapping the entire reaction coordinate—the lowest energy path from reactants to products—scientists can visualize the transformation process. For reactions involving pyrazinyl compounds, such as their formation from pyrazine-2-carbaldehyde, computational models have identified key intermediates like hemiaminals and the transition states connecting them nih.gov. The calculations also show how catalysts, such as a water molecule, can lower the energy of the transition state and speed up the reaction nih.gov.

Energetic Profiles of Key Reaction Pathways

Table 3: Illustrative Energetic Profile for a Hypothetical Reaction Step Based on data for the formation of related pyrazinyl compounds nih.gov.

| Reaction Species | Relative Gibbs Free Energy (kJ/mol) | Description |

|---|---|---|

| Reactants | 0 | Starting materials |

| Transition State 1 (TS1) | +45 | Energy barrier for the first addition step |

| Intermediate 1 | -20 | Product of the first addition step |

| Transition State 2 (TS2) | +80 | Energy barrier for the dehydration step |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) is a computational modeling technique used to predict the reactivity or biological activity of a chemical compound based on its molecular structure. A QSAR model is a mathematical equation that correlates numerical descriptors of a molecule's structure with an observed property.

For derivatives of this compound, QSAR models could be developed to predict various properties, such as their efficacy as inhibitors for a specific enzyme. QSAR studies on similar structures, like 6-arylpyrazine-2-carboxamides, have been successfully used to identify the key structural features required for their biological activity nih.gov.

The process involves:

Calculating Molecular Descriptors: These are numerical values that describe the steric, electronic, or topological properties of the molecule. Quantum chemical methods like DFT are often used to calculate these descriptors nih.gov.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical model linking the descriptors to the activity researchgate.net.

Validation: The model's predictive power is rigorously tested to ensure it is robust and reliable, following established guidelines nih.govnih.gov.

The resulting QSAR model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with enhanced properties.

Table 4: Example of a Generic QSAR Model Equation

| Component | Description | Example Value/Descriptor |

|---|---|---|

| Predicted Activity (log(1/C)) | The property being modeled (e.g., reactivity, inhibitory concentration). | - |

| = c₀ | Intercept of the regression equation. | 2.15 |

| + c₁ * (Descriptor₁) | Contribution of the first molecular descriptor. | + 0.5 * (HOMO Energy) |

| + c₂ * (Descriptor₂) | Contribution of the second molecular descriptor. | - 1.2 * (Molecular Volume) |

| + c₃ * (Descriptor₃) | Contribution of the third molecular descriptor. | + 0.8 * (Dipole Moment) |

Reaction Mechanisms and Kinetics of 6 2 Pyrazinyl 2 Pyridinamine Transformations

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Pyridine (B92270) and Pyrazine (B50134) Rings

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocyclic systems like pyridine and pyrazine. The general mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. nih.govyoutube.com The initial attack by a nucleophile on an electron-poor carbon atom is typically the rate-determining step. stackexchange.com

In the context of 6-(2-pyrazinyl)-2-pyridinamine, both the pyridine and pyrazine rings are potential sites for SNAr.

Pyridine Ring: In an unsubstituted pyridine ring, nucleophilic attack occurs preferentially at the C2 (α) and C4 (γ) positions. youtube.comquora.com This preference is due to the ability of the electronegative nitrogen atom to effectively stabilize the negative charge in the resulting Meisenheimer intermediate through resonance. stackexchange.comquora.com For this compound, the C2 and C6 positions are already substituted. The C4 position remains a potential site for SNAr if a suitable leaving group is present. However, the electron-donating 2-amino group increases the electron density of the pyridine ring, making it less susceptible to nucleophilic attack compared to unsubstituted pyridine.

Pyrazine Ring: The pyrazine ring is even more electron-deficient than pyridine due to the presence of a second nitrogen atom. This makes it a more favorable target for nucleophilic attack, assuming a leaving group is present on the ring. The attack would disrupt the aromaticity, forming a negatively charged intermediate that is stabilized by both nitrogen atoms. The subsequent loss of the leaving group restores aromaticity to yield the substituted product.

Recent studies have also identified concerted SNAr (cSNAr) pathways, which proceed without a discrete intermediate. nih.gov These concerted mechanisms are particularly relevant for substitutions on aromatic rings that are not strongly activated by electron-withdrawing groups. nih.gov

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) reactions on π-deficient heterocycles like pyridine and pyrazine are generally challenging. researchgate.net The ring nitrogen atoms withdraw electron density via an inductive effect, deactivating the ring towards attack by electrophiles. youtube.comyoutube.com Furthermore, under the strongly acidic conditions often required for EAS, the basic nitrogen atoms are protonated, leading to the formation of pyridinium (B92312) or pyrazinium cations, which are even more strongly deactivated. rsc.org

Despite these challenges, the presence of the powerful activating amino group on the pyridine ring of this compound makes EAS reactions feasible under specific conditions.

Nitration is a canonical EAS reaction that typically requires a mixture of concentrated nitric acid and sulfuric acid. Direct nitration of unsubstituted pyridine is difficult, requiring high temperatures and resulting in low yields of 3-nitropyridine. youtube.com However, the introduction of strong electron-donating groups significantly facilitates the reaction.

For this compound, the 2-amino group is a potent activating group that directs incoming electrophiles to the positions ortho and para to itself. In this case, the ortho position is C3 and the para position is C5. The pyrazinyl group at C6 is electron-withdrawing and deactivating. Therefore, the directing effect of the amino group is expected to dominate, leading to nitration primarily at the C3 or C5 positions of the pyridine ring.

Studies on analogous compounds, such as 2,6-diaminopyridine, have demonstrated that nitration can proceed in high yields under optimized conditions, underscoring the powerful activating effect of amino groups. researchgate.net The introduction of electron-donating groups increases the electron cloud density of the carbon atoms, promoting the electrophilic attack. researchgate.net

| Substrate | Nitrating Agent | Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Diaminopyridine | HNO3 / H2SO4 (Super-acid system) | 30°C, 3h | 2,6-Diamino-3,5-dinitropyridine | 90% | researchgate.net |

| Pyridine-N-oxide | HNO3 / H2SO4 | ~100°C | 4-Nitropyridine-N-oxide | High | rsc.org |

| Pyridine | KNO3 / fuming H2SO4 | 300°C | 3-Nitropyridine | 22% | youtube.com |

Direct electrophilic halogenation of pyridine is also a difficult transformation, requiring harsh conditions such as high temperatures and strong Lewis acids, and it typically yields the 3-substituted product. chemrxiv.org The reaction proceeds through the standard EAS mechanism of electrophilic attack followed by deprotonation to restore aromaticity.

For this compound, the activating effect of the 2-amino group would again be expected to control the regioselectivity, favoring halogenation at the C3 and C5 positions. The increased nucleophilicity of the pyridine ring should allow the reaction to proceed under milder conditions compared to unsubstituted pyridine. Modern methodologies are continually being developed for the regioselective halogenation of pyridines under milder conditions, sometimes involving mechanisms that deviate from classical EAS pathways, such as those proceeding through Zincke imine intermediates. chemrxiv.org

Role of Amine Functionality in Directing Reactivity and Regioselectivity

The 2-amino group is the single most influential substituent in determining the transformation pathways of this compound. Its role is multifaceted:

Activation for EAS: Through its strong +M (mesomeric) effect, the amino group donates electron density into the pyridine ring, increasing its nucleophilicity. This activation is crucial for overcoming the inherent resistance of the pyridine ring to electrophilic attack.

Regiocontrol in EAS: As a powerful ortho, para-director, the amino group directs incoming electrophiles to the C3 and C5 positions. This directing effect is generally strong enough to override the inherent electronic preferences of the pyridine ring itself.

Deactivation for SNAr: By increasing the electron density on the pyridine ring, the amino group makes it a less favorable substrate for nucleophilic aromatic substitution.

Nucleophilic Center: The lone pair of electrons on the amine nitrogen can act as a nucleophile itself, participating in reactions such as acylation, alkylation, and diazotization.

Kinetic Studies of Derivatization Reactions

Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative information about reaction rates and the factors that influence them. While specific kinetic data for this compound are not extensively reported, the principles for determining rate laws and reaction orders can be applied to its potential derivatization reactions.

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. For a hypothetical derivatization reaction, such as a nucleophilic substitution on a halogenated derivative of the pyrazine ring, the rate could be determined by monitoring the change in concentration of a reactant or product over time using techniques like UV-Vis spectroscopy or HPLC.

Rate = k[Substrate][Nucleophile]

The reaction order confirms that both the substrate and the nucleophile are involved in the slowest step of the reaction, which is consistent with the formation of the Meisenheimer intermediate. stackexchange.comnih.gov Experimental determination of the rate law involves systematically varying the initial concentrations of each reactant and observing the effect on the initial reaction rate.

| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

Activation Energy and Thermodynamic Parameter Calculations

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, spontaneity, and energy requirements of chemical transformations. For a molecule such as this compound, understanding these parameters is essential for predicting its reactivity, stability, and potential reaction pathways. While specific experimental data on the activation energy and thermodynamic parameters for transformations of this compound are not extensively available in the current body of scientific literature, a robust understanding can be extrapolated from computational studies on analogous heterocyclic systems.

Theoretical Framework

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the energetic landscapes of chemical reactions. These calculations can provide detailed information about the transition states, intermediates, and products of a reaction, from which activation energies (Ea) and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be derived.

The activation energy is determined by calculating the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate. The thermodynamic parameters are calculated from the vibrational frequencies of the optimized geometries of the molecules involved in the reaction. These parameters help in determining the spontaneity and equilibrium position of a reaction.

Application to Analogous Systems

Hypothetical Reaction Coordinate for a Transformation of this compound

To illustrate the type of data that can be obtained from computational studies, a hypothetical reaction coordinate for a generic transformation of this compound is presented below. This could represent, for example, an N-arylation reaction. The table shows the calculated relative energies of the reactants, transition state, and products.

Table 1: Hypothetical Calculated Thermodynamic Parameters for a Transformation of this compound

| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants (this compound + Reagent) | 0.0 | 0.0 |

| Transition State | +25.5 | +28.0 |

| Products | -15.2 | -12.5 |

In this hypothetical scenario, the activation energy (approximated by the change in Gibbs free energy to the transition state) would be 28.0 kcal/mol. The negative values for the enthalpy and Gibbs free energy of the products indicate that the reaction is exothermic and spontaneous under the given conditions.

Factors Influencing Activation Energy and Thermodynamics

Several factors can influence the activation energy and thermodynamic parameters of reactions involving this compound:

Solvent Effects: The polarity of the solvent can significantly impact the stability of charged intermediates and transition states, thereby altering the activation energy.

Catalysts: The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate.

Substituent Effects: The electronic nature of substituents on either the pyrazinyl or pyridinyl ring can influence the electron density at the reacting centers, affecting both the kinetics and thermodynamics of the reaction.

Derivatization and Functionalization Strategies of the 6 2 Pyrazinyl 2 Pyridinamine Scaffold

Modification of the Amine Moiety

The primary amine group at the 2-position of the pyridine (B92270) ring is a versatile handle for a wide range of chemical transformations. Its nucleophilic character allows for reactions with various electrophiles to introduce diverse functional groups.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The exocyclic amino group of 2-aminopyridine (B139424) derivatives readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are fundamental for protecting the amine or for introducing specific structural motifs.

Acylation: The reaction of 2-aminopyridines with acylating agents such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides (e.g., benzoyl chloride) typically proceeds at the exocyclic nitrogen. publish.csiro.aupublish.csiro.auresearchgate.net Studies on the acetylation of various aminopyridines with acetic anhydride indicate that the reaction occurs directly at the amino nitrogen for 2- and 3-aminopyridines. publish.csiro.au Similarly, benzoylation with benzoyl chloride in pyridine solvent also results in mono-acylation at the exocyclic amine. publish.csiro.au

Sulfonylation: The formation of sulfonamides is achieved by reacting the aminopyridine with sulfonyl chlorides. For instance, the condensation of substituted 2-aminopyridines with benzenesulfonyl chloride in the presence of a base like pyridine yields the corresponding N-heteroaryl substituted benzenesulfonamides. researchgate.net In some cases, N-tosylation of the amino group can be observed as a side reaction during other transformations. acs.org

| Reaction Type | Reagent | Solvent/Conditions | Product Type |

|---|---|---|---|

| Acetylation | Acetic Anhydride | Acetone | N-acetyl-2-aminopyridine derivative |

| Benzoylation | Benzoyl Chloride | Pyridine | N-benzoyl-2-aminopyridine derivative |

| Sulfonylation | Benzenesulfonyl Chloride | Pyridine/Acetone | N-(pyridin-2-yl)benzenesulfonamide derivative |

| Tosylation | Tosyl Chloride | Toluene (B28343), 120 °C | N-tosyl-2-aminopyridine derivative |

Alkylation and Arylation Reactions

Direct N-alkylation and N-arylation of the amine moiety introduce carbon-based substituents, significantly altering the steric and electronic properties of the molecule.

Alkylation: While alkylation of aminopyridines can sometimes occur preferentially at the more basic ring nitrogen, N-alkylation of the exocyclic amine is a common synthetic route. publish.csiro.au The choice of reagents and conditions is critical to control the site of alkylation. For instance, pyridin-2-yl cyanamide has been shown to be alkylated at the endocyclic nitrogen atom of the pyridine ring. researchgate.net

Arylation: Transition metal-catalyzed cross-coupling reactions are powerful methods for the N-arylation of 2-aminopyridines. The Buchwald-Hartwig amination, using palladium catalysts with suitable ligands like Xantphos, has been successfully applied to synthesize N-aryl-2-aminopyrimidine derivatives. nih.gov Another approach involves the reaction of 2-aminopyridine derivatives with arynes, generated in situ, to achieve chemoselective N-arylation in good to excellent yields. acs.orgresearchgate.net

| Reaction Type | Method | Catalyst/Reagent | Product Type |

|---|---|---|---|

| N-Arylation | Buchwald-Hartwig Amination | Pd(II) catalyst, Xantphos, NaOtBu | N-aryl-2-aminopyridine derivative |

| N-Arylation | Aryne Chemistry | o-(trimethylsilyl)aryl triflates | N-aryl-2-aminopyridine derivative |

| N-Alkylation | Reaction with Alkyl Halides | Base (e.g., NaH) | N-alkyl-2-aminopyridine derivative |

Ureation and Thioureation

The reaction of the primary amine with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are prevalent in biologically active molecules due to their hydrogen bonding capabilities. This method is a standard procedure for converting primary amines into their corresponding ureas and thioureas.

Functionalization of the Pyridine Ring System

The pyridine ring of the 6-(2-pyrazinyl)-2-pyridinamine scaffold is an electron-deficient system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the activating amino group at C2 and the deactivating pyrazinyl group at C6 creates a complex substitution pattern.

Electrophilic and Nucleophilic Substitutions on Pyridine

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. uoanbar.edu.iq However, the strong electron-donating amino group at the C2 position activates the ring, directing incoming electrophiles primarily to the C5 position (para to the amino group) and to a lesser extent, the C3 position (ortho to the amino group). For example, chlorination of 2-aminopyridine with chlorine in aqueous sulfuric acid yields 2-amino-5-chloropyridine. brainly.com A ruthenium-catalyzed remote sulfonylation of N-aryl-2-aminopyridines with aromatic sulfonyl chlorides has been shown to occur selectively at the C5 position of the pyridine ring. acs.orgacs.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, as these positions can best stabilize the negative charge of the intermediate via resonance involving the ring nitrogen. quora.comstackexchange.com While the target molecule already has an amino group at C2, this position can be a leaving group in certain catalytic systems. For instance, a ruthenium(II) catalyst can enable SNAr reactions on aminopyridines with amines as nucleophiles through a π-coordination activation strategy. thieme-connect.comthieme-connect.de The substitution of a leaving group (like a halide) at the C6 position by a nucleophile is also a common strategy in pyridine chemistry.

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.

For 2-aminopyridine derivatives, the amino group itself or, more commonly, a protected form like an amide (e.g., pivaloylamino), can serve as a directing group. acs.org This directs lithiation specifically to the C3 position of the pyridine ring. The resulting 3-lithiated intermediate can then react with a range of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl chlorides) to install a substituent at this position with high regioselectivity. This method provides a reliable route to 2,3-disubstituted pyridine derivatives. acs.orgnih.gov

| Reaction Type | Position | Method/Reagents | Outcome |

|---|---|---|---|

| Electrophilic Substitution (Chlorination) | C5 | Cl2, H2SO4(aq) | Selective chlorination at the 5-position. |

| Electrophilic Substitution (Sulfonylation) | C5 | Aromatic sulfonyl chlorides, Ru catalyst | Remote C-H sulfonylation at the 5-position. |

| Directed Ortho-Metallation (DoM) | C3 | 1. n-BuLi or s-BuLi (with protected amine) 2. Electrophile (E+) | Regioselective introduction of an electrophile at the 3-position. |

| Nucleophilic Substitution (SNAr) | C2/C6 | Nucleophile, sometimes with a catalyst | Displacement of a leaving group at the 2 or 6-position. |

Functionalization of the Pyrazine (B50134) Ring System

The pyrazine ring in this compound is an electron-deficient aromatic system due to the presence of two nitrogen atoms in a 1,4-arrangement. This inherent electronic nature dictates its reactivity, making it generally resistant to electrophilic substitution while being more susceptible to nucleophilic attack and reactions that increase the electron density of the ring, such as N-oxidation.

N-oxidation is a pivotal strategy for activating the pyrazine ring. The introduction of an N-oxide moiety enhances the electron density of the ring carbons, making them more susceptible to both electrophilic and nucleophilic substitution reactions. researchgate.netbhu.ac.in In the context of this compound, selective oxidation of one of the pyrazine nitrogens is a key first step for further functionalization. The molecule contains multiple nitrogen atoms (two on the pyrazine ring, one on the pyridine ring, and the exocyclic amino group), making chemoselectivity a critical consideration. nih.gov

Generally, the more nucleophilic nitrogen atom is oxidized preferentially. The pyridinamine nitrogen is typically less nucleophilic than the pyridine ring nitrogen due to resonance delocalization of its lone pair. Between the pyridine and pyrazine rings, selectivity can be influenced by the electronic effects of the substituents. The 2-aminopyridinyl group is an electron-donating group, which may slightly activate the pyrazine ring towards oxidation compared to unsubstituted pyrazine.

A variety of oxidizing agents can be employed for the N-oxidation of pyrazines. The choice of reagent can influence the yield and selectivity of the reaction, including whether mono- or di-N-oxides are formed. researchgate.net

Table 1: Common Reagents for N-Oxidation of Pyrazine Rings

| Oxidizing Agent | Typical Conditions | Comments |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Heating in glacial acetic acid | A classic and cost-effective method. arkat-usa.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃) at 0 °C to room temp. | A widely used and generally effective peroxyacid for N-oxidation. arkat-usa.org |

| OXONE® (Potassium peroxymonosulfate) | Aqueous or biphasic systems | A powerful oxidant, often used for forming pyrazine di-N-oxides. researchgate.net |

| Dimethyldioxirane (DMDO) | Acetone, low temperature | A mild and efficient reagent, useful for hydrophilic substrates. researchgate.net |

For this compound, a mild reagent like m-CPBA or DMDO would be a logical starting point to achieve selective mono-N-oxidation on one of the pyrazine nitrogens. The presence of the basic aminopyridine moiety might require using a buffered system or a protected amino group to prevent side reactions.

Direct substitution on the carbon atoms of the electron-deficient pyrazine ring is challenging. thieme-connect.de However, several strategies can be employed to achieve this, primarily involving either the activation of the ring via N-oxidation or the use of modern cross-coupling methodologies on pre-functionalized (e.g., halogenated) pyrazines.

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines are excellent substrates for SNAr reactions, where the halogen acts as a leaving group. rsc.orgscribd.com A plausible route for functionalizing this compound would involve initial halogenation (chlorination or bromination) of the pyrazine ring, followed by displacement with various nucleophiles (alkoxides, amines, thiols). The position of halogenation would be directed by the existing aminopyridinyl substituent.

Electrophilic Substitution on Pyrazine-N-Oxide: Once converted to its N-oxide, the pyrazine ring becomes activated towards electrophilic attack, particularly at the positions ortho and para to the N-oxide function. researchgate.net This allows for reactions like nitration and halogenation, which are otherwise unfeasible on the parent pyrazine ring. Subsequent deoxygenation can restore the pyrazine ring, yielding a substituted product.

Palladium-Catalyzed Cross-Coupling Reactions: One of the most powerful and versatile methods for functionalizing pyrazine rings is through palladium-catalyzed cross-coupling reactions. tandfonline.com This approach requires a halogenated pyrazine intermediate. Various coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds. rsc.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing Chloropyrazines

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine (B1218219) Ligand | C-C (sp²) |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | C-C |

| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₄ / CuI | C-C (sp) |

| Kumada Coupling | Grignard Reagents (RMgX) | NiCl₂(dppp) or Pd catalysts | C-C |

These reactions offer a modular approach to introduce a wide array of substituents onto the pyrazine ring of the this compound scaffold, starting from a chlorinated derivative. clockss.orgsemanticscholar.orgcrossref.org

Synthesis of Polycyclic and Fused Heterocyclic Systems Derived from this compound

The 2-aminopyridine moiety within the this compound structure is a versatile precursor for the construction of fused heterocyclic systems. The endocyclic pyridine nitrogen and the exocyclic amino group can participate in cyclocondensation reactions with various reagents to form five- or six-membered rings fused to the pyridine core.

A common and effective strategy involves the reaction of the 2-aminopyridine unit with bifunctional electrophiles. For example, reaction with α-haloketones or α-halocarbonyl compounds typically leads to the formation of imidazo[1,2-a]pyridine derivatives. This is a well-established route for creating bicyclic systems with significant biological interest. rsc.orgrsc.org

Similarly, multicomponent reactions can be employed to construct more complex fused systems in a single step. The reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (a Groebke–Blackburn–Bienaymé reaction) can yield 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov

Another important class of fused heterocycles accessible from 2-aminopyridines are triazolopyridines. These can be synthesized through various routes, often involving the construction of a triazole ring fused to the pyridine core. For instance, diazotization of the 2-amino group followed by reaction with an active methylene (B1212753) compound can lead to the formation of rsc.orgclockss.orgslideshare.nettriazolo[1,5-a]pyridines.

The pyrazinyl substituent at the 6-position of the parent molecule would remain as a key decorative element on these newly formed polycyclic systems, influencing their steric and electronic properties.

Table 3: Examples of Fused Heterocyclic Systems from 2-Aminopyridine Precursors

| Reagent(s) | Fused Ring System Formed | Resulting Core Structure |

|---|---|---|

| α-Haloketone (e.g., R-CO-CH₂Br) | Imidazole | Imidazo[1,2-a]pyridine |

| Aldehyde + Isocyanide | 3-Aminoimidazole | 3-Aminoimidazo[1,2-a]pyridine |

| β-Ketoester | Pyridone | Pyrido[1,2-a]pyrimidin-4-one |

These annulation strategies transform the this compound scaffold into more complex, rigid polycyclic structures, significantly expanding the range of accessible derivatives for further investigation. ufg.brbeilstein-journals.orgbeilstein-journals.org

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles for 6-(2-pyrazinyl)-2-Pyridinamine

The design of this compound as a ligand is centered on its ability to form stable chelate rings with metal ions, primarily through its nitrogen donor atoms.

The primary coordination mode anticipated for this compound involves bidentate chelation through the nitrogen atom of the pyridine (B92270) ring and the adjacent nitrogen atom of the pyrazine (B50134) ring. This arrangement facilitates the formation of a highly stable five-membered chelate ring upon complexation with a metal ion. This N,N-chelation is a common and well-established coordination motif for ligands containing linked pyridine and pyrazine moieties. The stability of the resulting metallacycle is a key driving force for the formation of these complexes. In similar structures, such as those involving N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine, the tridentate coordination of the pyridine and two pyrazine nitrogens is observed nih.gov. For this compound, the bidentate chelation is the most sterically favorable and electronically preferred mode of binding.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves straightforward solution-based methods.

Complexes with transition metals are generally synthesized by reacting the ligand with a suitable metal salt in a polar solvent. For instance, the reaction of this compound with metal chlorides, nitrates, or perchlorates of elements like copper, nickel, cobalt, iron, and ruthenium in solvents such as ethanol, methanol, or acetonitrile (B52724) would be a common synthetic route jscimedcentral.comnih.gov. The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. Single crystals suitable for X-ray diffraction can frequently be obtained by slow evaporation of the solvent or by diffusion techniques mdpi.com. The resulting complexes are typically colored solids, stable under atmospheric conditions researchgate.net. The characterization of these complexes involves a combination of spectroscopic and analytical techniques to confirm their composition and structure.

The nitrogen donor atoms of this compound, being hard Lewis bases, are also well-suited for coordinating to hard Lewis acidic metal ions, including main group elements and lanthanides/actinides. The synthesis of these complexes would follow similar procedures to those for transition metals, often employing metal nitrates or triflates as starting materials. The coordination chemistry of lanthanides with polypyridyl-type ligands is well-documented, and it is expected that this compound would form stable complexes with these elements researchgate.net. The larger ionic radii of lanthanide and actinide ions may allow for higher coordination numbers and potentially different coordination geometries compared to d-block metals.

Spectroscopic Analysis of Coordination Compounds (e.g., UV-Vis, EPR, NMR, Mass Spectrometry)

A suite of spectroscopic techniques is essential for the thorough characterization of the metal complexes of this compound.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand is expected to show intense absorption bands in the UV region, corresponding to π→π* transitions within the pyridine and pyrazine rings. Upon coordination to a transition metal, new, often weaker, bands may appear in the visible region. These bands are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, which can provide insight into the electronic structure of the complex .

| Compound | λmax (nm) | Assignment | Solvent |

|---|---|---|---|

| This compound | ~270, ~320 | π→π* | Ethanol |

| [M(this compound)2]2+ (M = Fe, Ru) | ~450-550 | MLCT | Acetonitrile |

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, such as Cu(II) or high-spin Co(II), EPR spectroscopy is a powerful tool. The EPR spectrum can provide detailed information about the oxidation state, electronic configuration, and the local coordination environment of the metal ion. For example, the g-values and hyperfine coupling constants can help to distinguish between different geometries, such as octahedral or square pyramidal mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions (e.g., Zn(II), Cd(II), Pt(II), low-spin Co(III)), ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure in solution. Upon coordination, the chemical shifts of the ligand's protons are expected to change significantly. Protons on the pyridine and pyrazine rings, particularly those close to the coordinating nitrogen atoms, typically experience a downfield shift due to the electron-withdrawing effect of the metal ion bendola.comnih.gov. The magnitude of this shift can provide information about the binding mode. For the closely related isomer, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, significant shifts are observed for the heterocyclic protons upon coordination nih.gov.

| Proton | Free Ligand (δ, ppm) | Coordinated Ligand (δ, ppm) | Δδ (ppm) |

|---|---|---|---|

| Pyridine-H6 | ~8.4 | ~8.6 | +0.2 |

| Pyrazine-H3 | ~8.9 | ~9.1 | +0.2 |

| Amine-NH2 | ~6.5 | ~6.7 | +0.2 |

Note: Predicted shifts for a diamagnetic complex in DMSO-d₆ based on related compounds.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the metal complexes. The observation of the molecular ion peak helps to confirm the stoichiometry of the complex, including the number of ligands and counter-ions . High-resolution mass spectrometry (HR-MS) can provide the exact mass, further confirming the elemental composition of the synthesized complex.

Despite a comprehensive search for scholarly articles and research data, there is currently insufficient public information available on the coordination chemistry of the specific compound "this compound" to fulfill the detailed requirements of the requested article.

Searches for the structural determination, as well as the electronic and magnetic properties of its metal complexes, did not yield specific research findings, X-ray crystallography data, or spectroscopic and magnetic measurements directly related to this ligand. The scientific literature extensively covers related pyridine and pyrazine-based ligands and their metal complexes, but data for the precise compound of interest, this compound, remains elusive.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict outline provided, which includes:

Electronic and Magnetic Properties of Metal-Ligand Adducts

Without access to published crystallographic, electronic, and magnetic data for metal-ligand adducts of this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritative tone. Further research and publication on the coordination chemistry of this particular compound are needed before a detailed article can be written.

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions Governing Assembly

The supramolecular behavior of 6-(2-pyrazinyl)-2-pyridinamine is dictated by a combination of non-covalent forces that direct the spatial arrangement of the molecules. These interactions, though individually weaker than covalent bonds, collectively provide the stability for the formation of larger, organized structures. The primary non-covalent interactions at play are hydrogen bonding, π-π stacking, and potentially halogen bonding in derivatized forms.

Hydrogen Bonding Networks Involving the Amine and Heterocyclic Nitrogens

Hydrogen bonding is a critical directional interaction in the self-assembly of this compound. The molecule possesses a primary amine group (-NH2) which acts as a hydrogen bond donor, and several nitrogen atoms within the pyridine (B92270) and pyrazine (B50134) rings that can act as hydrogen bond acceptors nih.gov. This arrangement allows for the formation of robust and predictable hydrogen bonding networks.

The primary amine group can form N-H···N hydrogen bonds with the nitrogen atoms of the pyridine or pyrazine rings of neighboring molecules. This can lead to the formation of various supramolecular synthons, which are structural units formed by intermolecular interactions. For instance, molecules can assemble into dimers, chains, or more complex two-dimensional and three-dimensional networks through these hydrogen bonds nih.govnih.govresearchgate.net. The specific geometry and connectivity of these networks will depend on the energetic favorability of the different possible hydrogen bonding patterns.

In related aminopyrazine and aminopyridine systems, similar hydrogen bonding motifs have been observed to be the dominant force in their crystal packing a2bchem.com. The interplay between the hydrogen bond donors and acceptors can be further influenced by the presence of solvent molecules, which can be incorporated into the crystal lattice and participate in the hydrogen bonding network nih.gov.

π-π Stacking Interactions between Pyridine and Pyrazine Rings

The aromatic pyridine and pyrazine rings of this compound are capable of engaging in π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. π-π stacking plays a significant role in the stabilization of supramolecular assemblies, often working in concert with hydrogen bonding to create a densely packed and stable structure nih.govresearchgate.net.

The geometry of the π-π stacking can vary, with common arrangements including face-to-face and edge-to-face (or T-shaped) orientations. In the case of this compound, the pyridine and pyrazine rings can stack with those of neighboring molecules, leading to the formation of columnar or layered structures mdpi.comresearchgate.net. The strength of these interactions is influenced by the electronic nature of the aromatic rings and the presence of substituents. The electron-deficient nature of the pyrazine ring can lead to favorable interactions with the more electron-rich pyridine ring of an adjacent molecule.

Design and Synthesis of Supramolecular Architectures

The predictable nature of the non-covalent interactions involving this compound allows for the rational design and synthesis of a variety of supramolecular architectures. By understanding and controlling these interactions, it is possible to create materials with specific structures and properties.

Co-crystals and Cocrystallization Strategies

Cocrystallization is a technique used to design and synthesize new crystalline solids, known as co-crystals, which consist of two or more different molecular components held together in a stoichiometric ratio by non-covalent interactions nih.gov. The formation of co-crystals of this compound with other molecules, known as co-formers, can be a powerful strategy to modify its physicochemical properties.

Co-formers are typically chosen based on their ability to form complementary non-covalent interactions with the target molecule. For this compound, suitable co-formers would be molecules that can participate in hydrogen bonding with the amine group and heterocyclic nitrogens. Carboxylic acids, for example, are excellent co-formers as they can form strong O-H···N and N-H···O hydrogen bonds with the pyridinamine moiety mdpi.com.

The synthesis of co-crystals can be achieved through various methods, including slow evaporation from solution, grinding (mechanochemistry), and slurry crystallization nih.govmdpi.comresearchgate.net. The choice of method can influence the resulting co-crystal phase. The table below provides a hypothetical overview of potential co-crystal systems with this compound.

| Co-former | Potential Intermolecular Interactions | Expected Supramolecular Motif |

| Benzoic Acid | O-H···N (pyridine/pyrazine), N-H···O (carboxyl) | Heterodimeric synthons |

| Succinic Acid | O-H···N, N-H···O | Extended chains or sheets |

| 4-Hydroxybenzoic Acid | O-H···N, N-H···O, O-H···O | Complex 2D or 3D networks |

These strategies can lead to the formation of novel crystalline materials with tailored properties, such as improved solubility or stability internationalscholarsjournals.com.

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs of this compound or its derivatives would involve the chemisorption or physisorption of the molecules onto a suitable substrate, such as gold, silicon, or other metal surfaces.

To form a stable SAM, the molecule would typically need a specific functional group that can bind to the surface. For instance, a thiol (-SH) or a carboxylic acid (-COOH) group could be introduced into the this compound structure to facilitate binding to a gold or metal oxide surface, respectively. Once anchored to the surface, the molecules would self-organize into a densely packed monolayer driven by the intermolecular interactions discussed previously, namely hydrogen bonding and π-π stacking between the pyridinamine moieties diva-portal.org.

Characterization of Supramolecular Assemblies (e.g., PXRD, AFM, SEM, TEM)

The elucidation of the structure and morphology of supramolecular assemblies derived from this compound relies on a suite of complementary analytical techniques. While single-crystal X-ray diffraction provides unparalleled detail on molecular packing in a crystalline state, it is often not applicable to bulk materials or solution-state assemblies. Therefore, techniques such as Powder X-ray Diffraction (PXRD), Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are indispensable for a comprehensive understanding of the hierarchical organization of these materials across different length scales.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a non-destructive analytical technique used to determine the crystalline nature of a material. In the context of the supramolecular assemblies of this compound, PXRD is employed to ascertain whether the self-assembled product possesses long-range periodic order. The resulting diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), serves as a fingerprint for the crystalline phase.

Detailed analysis of the PXRD pattern can reveal:

Crystallinity: Sharp, well-defined peaks indicate a highly crystalline material, whereas broad humps suggest an amorphous or poorly ordered structure.

Phase Purity: The presence of a single set of diffraction peaks confirms the existence of a single crystalline phase. Extraneous peaks would indicate the presence of impurities or different polymorphic forms.

Unit Cell Parameters: Although a full structure solution is not typically feasible from PXRD data alone, the peak positions can be used to determine the unit cell dimensions of the crystal lattice, offering insights into the packing arrangement of the this compound molecules.

A hypothetical PXRD analysis of a self-assembled structure of this compound might yield the data presented in Table 1. The distinct peaks would confirm the crystalline nature of the assembly, and their positions could be indexed to a specific crystal system.

Table 1: Illustrative PXRD Data for a Supramolecular Assembly of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.4 | 100 |

| 12.7 | 6.9 | 45 |

| 17.1 | 5.2 | 80 |

| 24.3 | 3.7 | 60 |

Note: This data is illustrative and represents a hypothetical crystalline assembly.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. For the supramolecular assemblies of this compound, AFM is particularly useful for visualizing the morphology of self-assembled structures on a substrate.

Key information obtained from AFM includes:

Surface Topography: AFM can generate detailed images of the surfaces of self-assembled structures, revealing features such as nanofibers, nanoribbons, or vesicles.

Dimensional Analysis: The height, width, and length of individual supramolecular structures can be precisely measured, providing quantitative data on the size and shape of the assemblies.

Surface Roughness: The technique can also quantify the roughness of the assembled films, which can be important for applications in electronics or coatings.

For instance, AFM imaging of this compound allowed to self-assemble on a mica surface could reveal the formation of long, entangled nanofibers.

Table 2: Example of Morphological Data from AFM Analysis of this compound Nanofibers

| Parameter | Measurement |

|---|---|

| Average Fiber Height | 5.2 ± 0.8 nm |

| Average Fiber Width | 50 ± 10 nm |

Note: This data is a representative example to illustrate the capabilities of AFM.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. SEM is an essential tool for characterizing the micromorphology of the supramolecular assemblies of this compound, offering a larger field of view compared to AFM.

SEM analysis can determine:

Three-Dimensional Structure: By detecting secondary electrons, SEM gives a strong sense of the three-dimensional appearance of the sample's surface.

Assembly Hierarchy: It can visualize how smaller nanoscale structures aggregate to form larger microscale architectures.

An SEM study of a bulk sample of self-assembled this compound might show the formation of porous, interconnected networks.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful technique that allows for the visualization of the internal structure of a material at very high resolution. A beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample.

For the supramolecular assemblies of this compound, TEM can provide critical information on:

Internal Structure: TEM can reveal the internal arrangement of molecules within an assembly, for example, by showing the hollow nature of a nanotube or the lamellar structure of a vesicle.

Crystallinity and Diffraction: Selected Area Electron Diffraction (SAED), an accessory to TEM, can be used to obtain diffraction patterns from nanoscale regions, confirming the crystallinity of individual nano-objects and providing information about their crystal lattice.

High-Resolution Imaging: At high magnifications, TEM can even visualize the lattice fringes of crystalline domains within the supramolecular assembly.

A TEM image of nanofibers of this compound could show that they are composed of smaller, aligned protofilaments, and the corresponding SAED pattern would confirm their crystalline nature.

Catalytic Applications of 6 2 Pyrazinyl 2 Pyridinamine and Its Derivatives

Role as an Organocatalyst in Various Organic Transformations

While pyridine-based compounds have been investigated as organocatalysts, specific research detailing the role of 6-(2-pyrazinyl)-2-pyridinamine as a primary organocatalyst in organic transformations is not extensively documented in publicly available research. The inherent basicity of the pyridine (B92270) and pyrazine (B50134) nitrogen atoms, along with the amino group, suggests potential for this molecule to act as a Brønsted or Lewis base catalyst. However, dedicated studies to explore and validate this potential are limited.

Application as a Ligand in Transition Metal Catalysis

The true catalytic potential of this compound and its derivatives is more prominently realized when they are employed as ligands in transition metal complexes. The bidentate N,N-chelation motif offered by the pyridine and pyrazine rings allows for the formation of stable and reactive metal centers, which are crucial for a variety of catalytic processes.

C-C, C-N, C-O, and C-X Coupling Reactions

The functionalization of heterocyclic compounds through palladium-catalyzed cross-coupling reactions is a fundamental strategy in organic synthesis. Pyridinium (B92312) N-(2'-azinyl)aminides, which are structurally related to this compound, have been utilized in regioselective Suzuki-Miyaura cross-coupling reactions. For instance, 3',5'-dibromo pyridinium N-(2'-pirazinyl)aminides have been shown to react with arylboronic acids to yield 3'-aryl-5'-bromo-pyridinium N-(2'-pirazinyl)aminides in good yields. This highlights the potential of the pyrazinyl-pyridine scaffold to serve as a platform for constructing complex biaryl and heterobiaryl systems, which are valuable intermediates in the pharmaceutical and flavor industries. The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling further demonstrates the utility of pyrazine-containing compounds in forming C-C bonds.

Asymmetric Catalysis (e.g., Enantioselective Transformations)

The development of chiral ligands is paramount for enantioselective catalysis. While specific applications of chiral derivatives of this compound in asymmetric catalysis are not widely reported, the broader class of pyridine-containing ligands has been successfully employed in this area. For example, new Lewis acid-Lewis base bifunctional asymmetric catalysts have been developed for the catalytic enantioselective Reissert reaction of pyridine derivatives, affording products with excellent regio- and enantioselectivity. This suggests that with appropriate chiral modifications, this compound derivatives could also serve as effective ligands in asymmetric transformations.

Hydrogenation, Oxidation, and Reduction Catalysis

The hydrogenation of nitrogen-containing aromatic compounds is a critical process for the synthesis of cyclic amines, which are vital in the pharmaceutical industry. While specific studies focusing on this compound complexes for hydrogenation are scarce, related pyrazolyl-pyridine ruthenium(II) catalysts have been investigated for selective hydrogen generation through formic acid dehydrogenation. Furthermore, the electrocatalytic hydrogenation of pyridines using various catalysts has been demonstrated as an energy-efficient alternative to traditional thermochemical methods. Cobalt complexes featuring pyrazine-functionalized macrocyclic ligands have been evaluated as catalysts for proton reduction, indicating the potential of pyrazine-containing scaffolds in redox catalysis.

Mechanistic Investigations of Catalytic Cycles

Catalytic Efficiency and Turnover Number/Frequency Studies

The efficiency of a catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF). For pyrazolyl-pyridine ruthenium(II) catalysts in formic acid dehydrogenation, TOFs of up to approximately 1238 h⁻¹ have been achieved. In the context of proton reduction catalyzed by cobalt complexes with pyrazine-functionalized ligands, the substitution of pyrazine groups has a significant impact on the catalytic activity and turnover numbers. These studies underscore the importance of ligand design in modulating catalytic performance. Quantitative data on the catalytic efficiency, TON, and TOF for reactions specifically catalyzed by complexes of this compound would be essential for evaluating its practical utility and for comparing its performance against existing catalytic systems.

Advanced Materials Science Applications

Integration into Functional Polymeric Materials

The incorporation of 6-(2-pyrazinyl)-2-pyridinamine into polymer chains allows for the synthesis of materials with tailored electronic, catalytic, and photophysical properties. The nitrogen-rich structure of the molecule provides multiple coordination sites and reactive handles for polymerization and grafting processes.

Synthesis of Polymer-Bound Catalysts

While direct synthesis of polymer-bound catalysts using this compound is an area of ongoing research, the fundamental characteristics of the molecule suggest significant potential. The pyridine (B92270) and pyrazine (B50134) nitrogen atoms can act as ligands, chelating to metal centers to form catalytically active sites. By incorporating this molecule into a polymer support, it is possible to create heterogeneous catalysts. This approach offers the benefits of easy separation of the catalyst from the reaction mixture, enhanced catalyst stability, and the potential for recyclability. The synthesis could be approached by either polymerizing a monomer derivative of this compound or by grafting the molecule onto an existing polymer backbone.

Preparation of Photo- and Electro-active Polymers

The development of photo- and electro-active polymers is critical for applications in sensors, electronics, and energy conversion. Materials with photochromic properties are particularly sought after for technologies like optical data storage and smart windows nih.govpreprints.org. Pyridine-containing polymers, in particular, are known to exhibit interesting photoluminescence properties, although strong interchain interactions in solid films can sometimes lead to red-shifted emissions and lower quantum yields due to the formation of aggregates mit.edu.

Functional polymers can be synthesized by grafting photoactive molecules onto a polymer backbone mdpi.com. For instance, pyridine moieties can be incorporated into copolymers to enhance their properties and confer biological or fluorescent activity mdpi.com. The inherent donor-acceptor structure of this compound makes it a prime candidate for creating polymers with intramolecular charge transfer (ICT) characteristics, which are essential for photo- and electro-activity. Highly conjugated polymeric materials based on such building blocks are known to be useful as semiconductors justia.com. The synthesis of copolymers containing this moiety could lead to materials with tunable band gaps and desirable electronic properties for various applications preprints.org.

Applications in Optoelectronic Devices

The distinct electronic structure of this compound and its derivatives makes them highly suitable for use in optoelectronic devices. The ability to function as stable, luminescent materials is at the core of these applications.

Luminescence Properties and Fluorophore Design